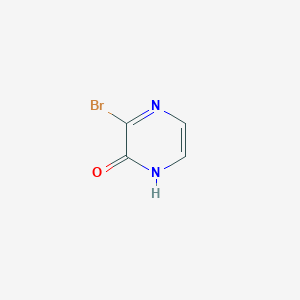

3-Bromopyrazin-2-ol

Description

The exact mass of the compound 3-Bromopyrazin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromopyrazin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyrazin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXVXMZIFSXOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623294 | |

| Record name | 3-Bromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261634-06-3 | |

| Record name | 3-Bromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3-Bromopyrazin-2-ol in Medicinal Chemistry

An In-depth Technical Guide on the Synthesis and Characterization of 3-Bromopyrazin-2-ol

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Bromopyrazin-2-ol, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Given the compound's utility in constructing more complex molecular architectures, a thorough understanding of its preparation and analytical validation is paramount. This document outlines a robust synthetic strategy and a detailed characterization workflow, grounded in established chemical principles.

Pyrazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 3-Bromopyrazin-2-ol, with its strategically placed bromo and hydroxyl functionalities, serves as a versatile intermediate for the synthesis of more complex molecules. The bromo group can be readily displaced or used in cross-coupling reactions to introduce new substituents, while the pyrazin-2-ol moiety can participate in various chemical transformations.

Synthesis of 3-Bromopyrazin-2-ol via a Representative Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2] This approach is particularly well-suited for the synthesis of 3-Bromopyrazin-2-ol from its corresponding amine precursor, 3-aminopyrazin-2-ol. The reaction proceeds through the diazotization of the amino group with nitrous acid, followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide ion.[3]

Causality Behind Experimental Choices

The choice of the Sandmeyer reaction is predicated on its efficiency and predictability for this class of transformation. The use of an acidic medium is crucial for the in situ generation of the nitrosating agent from sodium nitrite. The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated.[4] Copper(I) bromide is employed as a catalyst to facilitate the single-electron transfer mechanism that initiates the displacement of the diazonium group.[2]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for 3-Bromopyrazin-2-ol.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on established Sandmeyer reaction procedures for heterocyclic amines.

-

Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyrazin-2-ol (1.0 eq).

-

Acidic Dissolution: To the flask, add 48% hydrobromic acid (HBr) (5.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool the solution to 0-5 °C. Add the cold diazonium salt solution to the CuBr solution in portions, with continuous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of 3-Bromopyrazin-2-ol

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Bromopyrazin-2-ol.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | |

| Molecular Weight | 174.98 g/mol | |

| CAS Number | 1261634-06-3 | |

| Appearance | White to gray to yellow powder or crystals | |

| Purity | ≥95% | |

| Storage | Inert atmosphere, room temperature |

Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.95017 |

| [M+Na]⁺ | 196.93211 |

| [M-H]⁻ | 172.93561 |

Predicted Spectroscopic Data and Interpretation

Note: The following spectroscopic data is predicted based on the chemical structure of 3-Bromopyrazin-2-ol and established principles of NMR and IR spectroscopy, as experimental data is not widely available.

| Technique | Predicted Features | Interpretation |

| ¹H NMR | δ 7.0-8.0 ppm (2H, two doublets or singlets) | Aromatic protons on the pyrazine ring. The exact multiplicity will depend on the coupling constants. |

| δ 10.0-12.0 ppm (1H, broad singlet) | Labile proton of the hydroxyl group (or N-H proton in the pyrazinone tautomer). | |

| ¹³C NMR | 4 distinct signals in the aromatic region (δ 110-160 ppm) | Four unique carbon environments in the pyrazine ring. The carbon bearing the bromine will be shifted downfield. |

| IR (cm⁻¹) | 3200-3400 (broad) | O-H stretching of the hydroxyl group. |

| ~3100 | C-H stretching of the aromatic ring. | |

| 1640-1680 (strong) | C=O stretching, indicating the presence of the pyrazin-2-one tautomer. | |

| 1550-1600 | C=C and C=N stretching of the pyrazine ring. | |

| 500-600 | C-Br stretching. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 3-Bromopyrazin-2-ol.

Detailed Protocol for Spectroscopic Analysis

-

Sample Preparation for NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the pyrazine ring.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

-

IR Spectroscopy: Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Identify the characteristic absorption bands for the hydroxyl, aromatic C-H, carbonyl (if in the pyrazinone form), and C-Br bonds.

-

Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and compare it with the theoretical value.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-Bromopyrazin-2-ol. The representative Sandmeyer reaction protocol offers a reliable method for its preparation, while the detailed characterization workflow, including predicted spectroscopic data, equips researchers with the necessary tools to verify the identity and purity of this important synthetic intermediate. Adherence to these guidelines will ensure the production of high-quality material for use in further synthetic endeavors and drug discovery programs.

References

- Pujol, M. D. et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett. (This is a conceptual reference for related halogenation, not a direct protocol for the target molecule).

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical context for the reaction).

- Gallagher, T. C. et al. (2000). A Short and Efficient Synthesis of 3-Substituted Pyrazin-2-ones. Tetrahedron Letters, 41(29), 5415-5418. (Example of pyrazinone synthesis).

-

PubChem Compound Summary for CID 14735942, 3-Bromopyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]1]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]3]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]4]

Sources

Spectroscopic Data of 3-Bromopyrazin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromopyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data, validated against the known spectroscopic behavior of structurally related compounds. We will delve into the intricacies of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering insights into the structural features that govern its spectral characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazine derivatives.

Molecular Structure and Spectroscopic Overview

3-Bromopyrazin-2-ol exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form. For the purpose of this guide, we will consider the pyrazin-2-one tautomer, which is generally the predominant form for related 2-hydroxypyrazines. The numbering of the atoms in the pyrazine ring is crucial for the unambiguous assignment of spectroscopic signals.

Structure of 3-Bromopyrazin-2(1H)-one:

A thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized 3-Bromopyrazin-2-ol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) elucidates the molecular weight and fragmentation pattern, further confirming the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Bromopyrazin-2-ol is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the bromine atom, and the carbonyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromopyrazin-2-ol. These predictions were generated using advanced computational algorithms and are presented for a simulated spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-5 | 7.2 - 7.4 | Doublet | ~ 3-4 |

| H-6 | 7.0 - 7.2 | Doublet | ~ 3-4 |

| N1-H | 12.0 - 13.0 | Broad Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-5 and H-6): The two protons on the pyrazine ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, downfield due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl group. The electron-withdrawing bromine atom at the C-3 position will also influence the electronic environment of these protons.

-

N-H Proton: The proton attached to the N-1 nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (downfield). The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3-Bromopyrazin-2-ol will provide valuable information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the pyrazine ring.

Predicted ¹³C NMR Spectral Data

The table below presents the predicted ¹³C NMR chemical shifts for 3-Bromopyrazin-2-ol in DMSO-d₆. The chemical shifts are influenced by the neighboring atoms and the overall electronic structure of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-2): The carbon atom of the carbonyl group (C-2) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Brominated Carbon (C-3): The carbon atom directly attached to the bromine atom (C-3) will also be significantly deshielded.

-

Ring Carbons (C-5 and C-6): The remaining two carbon atoms of the pyrazine ring (C-5 and C-6) will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-Bromopyrazin-2-ol, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Expected Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

-

Molecular Formula: C₄H₃BrN₂O

-

Monoisotopic Mass: 173.94 g/mol (for ⁷⁹Br) and 175.94 g/mol (for ⁸¹Br)

The mass spectrum should, therefore, exhibit two prominent peaks for the molecular ion at m/z values corresponding to these isotopic masses.

Plausible Fragmentation Pathway

The fragmentation of 3-Bromopyrazin-2-ol upon electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

Caption: Plausible mass fragmentation pathway of 3-Bromopyrazin-2-ol.

-

Loss of a Bromine Radical: A common fragmentation pathway for bromo-substituted compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•). This would result in a fragment ion with an m/z corresponding to the pyrazin-2-one ring without the bromine atom.

-

Loss of Carbon Monoxide: Heterocyclic compounds containing a carbonyl group often undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule.

-

Ring Cleavage: Subsequent fragmentation of the pyrazine ring can occur, leading to smaller, stable fragment ions.

Experimental Protocols

For researchers aiming to acquire experimental data for 3-Bromopyrazin-2-ol, the following protocols provide a standardized approach.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

-

¹H NMR Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

-

Instrumentation: A mass spectrometer with electron ionization (EI) capability is suitable for studying fragmentation patterns. Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization to confirm the molecular ion.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). Liquid chromatography (LC-MS) is also a viable option.

-

Data Analysis: The resulting mass spectrum should be analyzed for the characteristic M/M+2 isotopic pattern of bromine and the masses of the fragment ions to elucidate the fragmentation pathway.

Conclusion

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for 3-Bromopyrazin-2-ol. By combining high-quality predicted data with established principles of spectroscopic interpretation, we have presented a comprehensive resource for researchers in the field. The provided protocols for data acquisition and analysis will further aid in the experimental characterization of this and related pyrazine derivatives. As with any analytical work, it is crucial to correlate data from multiple techniques for an unambiguous structure elucidation.

References

-

NMRDB.org: An open-source database for NMR spectral data. [Link]

- Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. John Wiley & Sons, 1985.

- Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning, 2014.

- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons, 2014.

Solubility and stability of 3-Bromopyrazin-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromopyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any lead compound in a development pipeline, a thorough understanding of its physicochemical properties is paramount. This guide provides a detailed exploration of the solubility and stability of 3-Bromopyrazin-2-ol in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and principles outlined herein are designed to equip researchers with the necessary tools to confidently handle, formulate, and advance their studies with this molecule.

Section 1: Molecular Structure and its Physicochemical Implications

The solubility and stability of 3-Bromopyrazin-2-ol are intrinsically linked to its molecular structure. The molecule possesses a pyrazinone core, which is a polar heterocyclic system capable of hydrogen bonding through its hydroxyl (-OH) and amide-like nitrogen (-NH-) groups. The presence of the bromine atom adds to the molecular weight and introduces a degree of lipophilicity. This duality—polar hydrogen-bonding capabilities combined with a non-polar halogen substituent—governs its interactions with various solvents and its susceptibility to degradation.

-

Hydrogen Bond Donor/Acceptor: The hydroxyl and ring nitrogen atoms can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents.

-

Dipole Moment: The electronegative oxygen, nitrogen, and bromine atoms create a significant molecular dipole, enhancing solubility in polar aprotic solvents.

-

Lipophilicity: The brominated aromatic ring contributes to its solubility in less polar organic solvents. The predicted XlogP value is approximately 0.4, indicating a relatively balanced hydrophilic-lipophilic character[1].

Section 2: Solubility Profile in Organic Solvents

A comprehensive understanding of a compound's solubility is critical for a wide range of applications, from reaction chemistry and purification to formulation and biological screening. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

Theoretical Solubility Profile

Based on the structural characteristics of 3-Bromopyrazin-2-ol, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's -OH and -NH moieties. |

| Isopropanol | Moderate | Increased hydrocarbon character of the solvent slightly reduces its polarity and ability to solvate the molecule. | |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions with the polar pyrazinone ring system. |

| Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and strong dipole moment effectively solvates the molecule. | |

| Acetonitrile (ACN) | Moderate | Moderate polarity allows for dipole-dipole interactions, though less effective than DMF or DMSO. | |

| Tetrahydrofuran (THF) | Moderate to Low | Lower polarity and reduced capacity for hydrogen bonding limit solubility. | |

| Non-Polar | Toluene, Hexanes | Very Low | The overall polarity of 3-Bromopyrazin-2-ol is too high for significant interaction with non-polar aliphatic or aromatic solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can engage in weak dipole-dipole interactions, but lacks hydrogen bonding capability. |

Experimental Protocol for Solubility Determination

This protocol describes a robust method for the quantitative determination of the solubility of 3-Bromopyrazin-2-ol using High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of pharmaceutical compounds.[2][3]

Objective: To determine the equilibrium solubility of 3-Bromopyrazin-2-ol in a selected organic solvent at a specified temperature.

Materials:

-

3-Bromopyrazin-2-ol (solid)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromopyrazin-2-ol to a vial (e.g., 10 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent (e.g., 1 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can validate the time to equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Develop a specific and validated HPLC method for 3-Bromopyrazin-2-ol. A typical starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Quantify the concentration of 3-Bromopyrazin-2-ol in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Section 3: Stability Profile and Degradation Pathways

Assessing the stability of a compound is a cornerstone of drug development, ensuring its integrity during storage and use.[4] Stability studies for 3-Bromopyrazin-2-ol should focus on its susceptibility to common degradation pathways.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation reactions.[5]

-

Light (Photostability): Aromatic systems can be susceptible to photolytic degradation. Solutions should be protected from light by using amber vials or wrapping containers in foil.[5]

-

pH (Hydrolytic Stability): The pyrazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidative Stability: The electron-rich heterocyclic ring could be prone to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[5]

Potential Degradation Pathways

The structure of 3-Bromopyrazin-2-ol suggests several potential degradation routes, primarily centered around dehalogenation and ring cleavage.

-

Hydrolytic Degradation: Under harsh pH conditions, the amide-like bond in the pyrazinone ring could be susceptible to cleavage.

-

Oxidative Degradation: The pyrazine ring can be oxidized, potentially forming N-oxides or leading to ring-opening products. This is a common degradation pathway for nitrogen-containing heterocycles.[6]

-

Dehalogenation: The carbon-bromine bond can be cleaved through various mechanisms, including reductive or hydrolytic dehalogenation, to yield pyrazin-2-ol as a potential degradant. This is a known degradation route for halogenated organic compounds.[7][8]

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a molecule.

Objective: To investigate the stability of 3-Bromopyrazin-2-ol under various stress conditions and to identify its primary degradation pathways.

Materials:

-

3-Bromopyrazin-2-ol solution of known concentration (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Photostability chamber

-

Oven/heating block

-

HPLC-UV/MS system (MS is crucial for identifying unknown degradants)

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[5]

-

Thermal Degradation: Store the solution in a sealed vial in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

-

Control Sample: Store the stock solution under normal conditions (e.g., 2-8°C, protected from light).[5]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A good method should separate the parent peak from all degradant peaks.

-

Use a Mass Spectrometer (LC-MS) to obtain mass information for the degradation products, which is invaluable for structural elucidation.[6]

-

-

Data Interpretation:

-

Calculate the percentage degradation of 3-Bromopyrazin-2-ol under each condition.

-

Identify and characterize the major degradation products.

-

Determine the primary degradation pathway(s) for the molecule.

-

Conclusion

A systematic and rigorous evaluation of the solubility and stability of 3-Bromopyrazin-2-ol is a non-negotiable step in its journey from a laboratory curiosity to a viable candidate for advanced applications. By leveraging the theoretical principles of physical organic chemistry and employing robust analytical methodologies such as HPLC, researchers can build a comprehensive data package. This knowledge is fundamental to enabling rational solvent selection for synthesis and purification, designing stable formulations, and confidently interpreting data from biological assays. The protocols and insights provided in this guide serve as a blueprint for generating the high-quality, reliable data required by the scientific and drug development communities.

References

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

-

(PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). ResearchGate. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]

-

3-bromopyrazin-2-ol (C4H3BrN2O). PubChem. [Link]

-

Analytical Methods. (2025). Royal Society of Chemistry. [Link]

-

3-[(5-Bromopyrazin-2-yl)amino]butan-2-ol. PubChem. [Link]

-

3-Bromopyrazin-2-amine. PubChem. [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

-

(3-Bromopyridin-2-yl)methanol. PubChem. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

An overview of the recent developments in analytical methodologies for determination of COX-2 inhibitors in bulk drugs, pharmaceuticals and biological matrices. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]

Sources

- 1. PubChemLite - 3-bromopyrazin-2-ol (C4H3BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. omicsonline.org [omicsonline.org]

- 3. An overview of the recent developments in analytical methodologies for determination of COX-2 inhibitors in bulk drugs, pharmaceuticals and biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromopyrazin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 3-bromopyrazin-2-ol and its derivatives. While a definitive crystal structure for the parent 3-bromopyrazin-2-ol is not publicly available in the Cambridge Structural Database (CSD), this guide synthesizes information from closely related analogs to predict its structural properties.[1][2][3][4] We delve into the critical aspects of its molecular geometry, the influential role of intermolecular forces in its crystal packing, and the pivotal concept of tautomerism within the solid state. This document is intended to serve as a foundational resource, offering field-proven insights and detailed methodologies for researchers engaged in the study of pyrazinone scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of 3-Bromopyrazin-2-ol Derivatives

The pyrazinone ring system is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyrazine ring creates a molecule with significant potential for medicinal chemistry. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, while also participating in halogen bonding, a key intermolecular interaction for crystal engineering and molecular recognition. The hydroxyl group, and its potential tautomeric forms, can engage in crucial hydrogen bonding interactions, which are fundamental to protein-ligand binding.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[5][6]

This guide will navigate through the essential experimental and analytical procedures for the structural characterization of 3-bromopyrazin-2-ol derivatives, offering a robust framework for researchers in the field.

Synthesis and Crystallization: From Molecule to Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway to 3-Halopyrazin-2-ones

The synthesis of 3-halopyrazin-2-ones can be approached through various synthetic routes. A common strategy involves the partial hydrolysis of a corresponding nitrile precursor. For instance, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile under controlled pH and temperature conditions.[7] This amide can then be a precursor to other derivatives. While a specific high-yield synthesis for 3-bromopyrazin-2-ol is not extensively detailed in the readily available literature, a plausible route can be extrapolated from established methods for similar heterocyclic compounds.

Conceptual Synthetic Protocol:

A potential synthetic route to 3-bromopyrazin-2-ol could start from 2,3-dichloropyrazine.[8] Selective reaction with a suitable nucleophile, followed by hydrolysis, could yield the desired product. Another approach could involve the direct bromination of a pyrazin-2-ol precursor, though this might present challenges with regioselectivity.

Experimental Protocol: Synthesis of a 3-Halopyrazin-2-ol Derivative

This protocol is a generalized procedure based on the synthesis of related pyrazinamide derivatives and should be optimized for the specific target molecule.[7][9]

-

Starting Material: 3-chloropyrazine-2-carbonitrile.

-

Partial Hydrolysis: The nitrile is subjected to partial hydrolysis under controlled pH (around 9) and temperature (approximately 55°C) using a mixture of hydrogen peroxide and sodium hydroxide to yield 3-chloropyrazine-2-carboxamide.[7]

-

Further Reactions (Example): The resulting 3-chloropyrazine-2-carboxamide can then be reacted with various amines to produce a range of derivatives.[7] For the synthesis of the parent 3-bromopyrazin-2-ol, a different synthetic strategy would be required, potentially involving a Sandmeyer-type reaction on an amino precursor or direct bromination of a suitable pyrazinone.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is highly empirical and depends on a variety of factors including solvent, temperature, and concentration.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6]

Workflow for Crystallization Screening:

Caption: A general workflow for the crystallization of small organic molecules.

X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction analysis can be performed to determine the precise arrangement of atoms in the crystal lattice.[5]

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and the resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal.

General Steps in X-ray Data Collection:

-

Crystal Mounting: A well-formed single crystal is carefully mounted on a loop.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell dimensions and space group.

Structure Solution and Refinement

The processed diffraction data is then used to solve the crystal structure. This involves determining the positions of the atoms within the asymmetric unit of the crystal. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

Workflow for Structure Determination:

Caption: A simplified workflow for X-ray crystal structure determination.

Structural Analysis of 3-Bromopyrazin-2-ol Derivatives: A Predictive Approach

In the absence of a published crystal structure for 3-bromopyrazin-2-ol, we can infer its key structural features by analyzing related compounds found in the Cambridge Structural Database.[1][2][3][4]

Molecular Geometry

The pyrazinone ring is expected to be largely planar due to its aromatic character. The C-Br bond length will be a key parameter, and based on other brominated aromatic systems, it is expected to be in the range of 1.85-1.90 Å. The C-O bond length of the hydroxyl group will be indicative of its tautomeric form (see Section 5).

Predicted Key Geometric Parameters:

| Parameter | Predicted Value Range | Notes |

| C-Br Bond Length | 1.85 - 1.90 Å | Influenced by the electronic nature of the ring. |

| C-O Bond Length | 1.22 - 1.36 Å | Shorter for the keto form, longer for the enol form. |

| Ring Planarity | Near Planar | Minor puckering may be observed. |

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of 3-bromopyrazin-2-ol derivatives will be dictated by a combination of intermolecular forces.

-

Hydrogen Bonding: The presence of the N-H and O-H groups (depending on the tautomer) will lead to strong hydrogen bonding, likely forming dimers or extended chains.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen on neighboring molecules. This interaction is highly directional and can be a powerful tool in crystal engineering.

-

π-π Stacking: The aromatic pyrazinone rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions:

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of 3-bromopyrazin-2-ol.

Tautomerism in the Solid State: A Critical Consideration

A crucial aspect of the structure of 3-bromopyrazin-2-ol is the potential for tautomerism. It can exist in two primary tautomeric forms: the "ol" (hydroxy) form and the "one" (keto) form.

Tautomeric Equilibrium:

Caption: The tautomeric equilibrium between the hydroxy and keto forms of 3-bromopyrazin-2-ol.

The predominant tautomer in the solid state can be determined definitively by X-ray crystallography through the precise location of the hydrogen atom on either the oxygen or a nitrogen atom. Spectroscopic techniques such as solid-state NMR can also provide valuable insights into the tautomeric state.[10][11][12] The tautomeric form present in the crystal will have a significant impact on the hydrogen bonding patterns and the overall crystal packing. For related hydroxypyrimidine systems, the tautomeric equilibrium is influenced by the solvent and the nature of other substituents.[13]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of 3-bromopyrazin-2-ol derivatives. While the definitive crystal structure of the parent compound remains to be determined, this guide offers a predictive analysis based on the well-established principles of X-ray crystallography and the structural chemistry of related heterocyclic systems.

The elucidation of the crystal structure of 3-bromopyrazin-2-ol and its derivatives is a critical step towards understanding their structure-activity relationships and for the rational design of new molecules with enhanced biological activity or material properties. Future work should focus on obtaining high-quality single crystals of the parent compound and its key derivatives to validate the predictions made in this guide and to further expand our understanding of this important class of molecules.

References

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1][2][3][4][14]

-

Harris, K. D. M. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022 .[15]

-

Jand'ourek, O., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 2017 .[9]

-

Kuleshova, J., et al. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 2021 .[16]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link][7]

-

Polo, C., et al. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, 2000 .[17]

-

ResearchGate. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link][13]

-

ResearchGate. Tautomerism of azo dyes in the solid state studied by 15N, 14N, 13C and 1H NMR spectroscopy, X-ray diffraction and quantum-chemical calculations. [Link][12]

-

Royal Society of Chemistry. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. [Link][10]

-

Springer Nature. X-ray Diffraction Protocols and Methods. [Link][5]

-

Various Authors. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N',N''-trialkyldiindolocarbazole. IUCrJ, 2016 .[18]

-

Various Authors. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Transactions on Engineering Technologies, 2014 .[19]

-

Various Authors. Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR. Crystal Growth & Design, 2021 .[11]

-

Various Authors. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][14][18]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 2007 .[20]

-

Various Authors. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 2022 .[21]

-

Zarychta, B., et al. 2-Amino-3-bromo-5-methylpyrazine. Molbank, 2008 .[22]

-

CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. [23]

-

PubChemLite. 2-bromo-5-(trifluoromethyl)pyrazine. [Link][28]

-

PubChemLite. 3-chloro-2-pyrazine-carboxylic acid. [Link][29]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones [mdpi.com]

- 17. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. echemi.com [echemi.com]

- 23. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 24. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 2-Bromo-5-methylpyrazine | C5H5BrN2 | CID 22419346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. PubChemLite - 2-bromo-5-(trifluoromethyl)pyrazine (C5H2BrF3N2) [pubchemlite.lcsb.uni.lu]

- 29. PubChemLite - 3-chloro-2-pyrazine-carboxylic acid (C5H3ClN2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 3-Bromopyrazin-2-ol: Commercial Availability, Purity Assessment, and Handling for Research and Development

This guide provides an in-depth technical overview of 3-Bromopyrazin-2-ol, a key heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document offers critical insights into the commercial landscape, purity verification, and safe handling of this important reagent.

Introduction: The Significance of 3-Bromopyrazin-2-ol in Drug Discovery

3-Bromopyrazin-2-ol, with its characteristic pyrazinone core, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The hydroxyl group at the 2-position, existing in tautomeric equilibrium with its keto form (3-bromo-1H-pyrazin-2-one), offers a site for further functionalization, including etherification and esterification. This unique combination of reactive sites makes 3-Bromopyrazin-2-ol a valuable starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting kinases, proteases, and other enzymes.

Commercial Availability and Supplier Landscape

3-Bromopyrazin-2-ol is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered at a purity of 95% or greater. It is important for researchers to source this material from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) with each batch.

Below is a summary of representative commercial suppliers for 3-Bromopyrazin-2-ol:

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥95% | Grams | 1261634-06-3[1] |

| Lead Sciences | 95% | Milligrams to Grams | 1261634-06-3[2] |

| BLD Pharmatech | 95% | Milligrams to Grams | 1261634-06-3[2] |

Note: This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change.

Purity Verification: A Multi-faceted Approach

Ensuring the purity of 3-Bromopyrazin-2-ol is paramount for the success of subsequent synthetic steps and the integrity of biological data. A combination of analytical techniques should be employed for comprehensive purity assessment.

Understanding the Synthesis and Potential Impurities

While specific, detailed industrial synthesis routes for 3-Bromopyrazin-2-ol are often proprietary, a likely synthetic pathway involves the direct bromination of pyrazin-2-ol. The electrophilic bromination of heteroaromatic compounds can sometimes lead to the formation of regioisomers and di-brominated species. Therefore, potential impurities could include:

-

Unreacted pyrazin-2-ol: The starting material for the synthesis.

-

Dibrominated pyrazin-2-ol: Over-bromination can lead to the formation of di-substituted products.

-

Isomeric bromopyrazin-2-ols: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyrazine ring, although the 3-position is generally favored.

-

Residual solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.

Purification methods such as recrystallization or column chromatography are typically employed to remove these impurities.[1]

Recommended Analytical Methods

A robust quality control workflow for incoming batches of 3-Bromopyrazin-2-ol should include the following analytical techniques:

HPLC is a powerful technique for assessing the purity of 3-Bromopyrazin-2-ol and detecting non-volatile impurities. Given the polar nature of the molecule, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is recommended.

Illustrative HPLC Protocol:

-

Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in a mixture of water and acetonitrile.

This method should provide good separation of the main peak from potential impurities. Peak area percentage can be used to quantify the purity.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of 3-Bromopyrazin-2-ol and identifying any structural isomers or major impurities.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

The proton NMR spectrum of 3-Bromopyrazin-2-ol is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. A broad singlet corresponding to the hydroxyl proton, which may be exchangeable with D₂O, is also anticipated.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-Bromopyrazin-2-ol (C₄H₃BrN₂O), the expected monoisotopic mass is approximately 173.94 g/mol . The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which can be a useful diagnostic tool.

Interpreting a Certificate of Analysis (CoA)

A comprehensive CoA from the supplier should include the following information:

-

Product Name and CAS Number: Confirms the identity of the compound.

-

Lot Number: For batch-to-batch traceability.

-

Appearance: Should be consistent with the expected physical state (e.g., white to off-white solid).

-

Purity by HPLC: The percentage purity determined by HPLC analysis.

-

¹H NMR: A statement confirming that the spectrum conforms to the structure.

-

Mass Spectrum: Confirmation of the molecular weight.

Researchers should carefully review the CoA to ensure the material meets the requirements of their experiments.

Sourcing and Qualification Workflow

The following diagram illustrates a recommended workflow for sourcing and qualifying 3-Bromopyrazin-2-ol for research and development purposes.

Sources

Introduction: Navigating the Chemistry of 3-Bromopyrazin-2-ol

An In-depth Technical Guide to the Safe Handling of 3-Bromopyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

3-Bromopyrazin-2-ol is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structural motifs make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, as with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to its safe and effective use in the laboratory.

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromopyrazin-2-ol. As a Senior Application Scientist, the author's intent is not merely to list procedures, but to provide a foundational understanding of the principles behind them. By fostering a deeper comprehension of the risks involved and the rationale for mitigation strategies, this document aims to empower researchers to work with confidence and, above all, safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Toxicological Profile (Inferred)

The primary hazards associated with compounds of this class are their potential toxicity and irritant properties.[3]

-

Acute Toxicity: Brominated heterocycles often exhibit toxicity upon ingestion, dermal contact, or inhalation. It is therefore prudent to handle 3-Bromopyrazin-2-ol as a substance that is potentially harmful by all routes of exposure.

-

Skin and Eye Irritation: Direct contact is likely to cause significant skin and serious eye irritation.[2]

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

Physical and Chemical Hazards

-

Flammability: Some related brominated compounds are flammable liquids.[2][4] While 3-Bromopyrazin-2-ol is a solid, it is important to be aware of the potential for fire if it is involved in a fire with other flammable materials.

-

Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.

GHS Hazard Classification (Predicted)

Based on data from analogous compounds, a predicted GHS classification for 3-Bromopyrazin-2-ol is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2] |

Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

For handling 3-Bromopyrazin-2-ol, the focus will be on robust engineering controls, strict administrative protocols, and appropriate Personal Protective Equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3-Bromopyrazin-2-ol, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the compound.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][4] A face shield should be worn in situations with a higher risk of splashes.[2]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in situations with a high risk of exposure, consider double-gloving or using a more robust glove material. Always inspect gloves for any signs of degradation or punctures before use.[6][7]

-

Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing.[6]

-

-

Respiratory Protection: In general, working in a certified chemical fume hood should provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: A Protocol-Driven Approach

A systematic and cautious approach to handling and storage is essential.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.[8] Prepare all necessary equipment and reagents in advance to minimize the time spent handling the chemical.

-

Weighing: Weigh the solid 3-Bromopyrazin-2-ol in a disposable weigh boat or on glassine paper inside the fume hood.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a spatula or other appropriate tool to avoid generating dust.

-

Solution Preparation: If preparing a solution, add the solvent to the solid in the fume hood. Ensure that the container is appropriately labeled.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Storage Requirements

-

Container: Store 3-Bromopyrazin-2-ol in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[2][4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

-

Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Caption: A streamlined workflow for responding to laboratory emergencies.

Waste Disposal

All waste materials contaminated with 3-Bromopyrazin-2-ol, including empty containers, disposable labware, and spill clean-up materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The responsible use of 3-Bromopyrazin-2-ol in a research setting is contingent upon a thorough understanding of its potential hazards and a steadfast commitment to safety. By adhering to the principles and protocols outlined in this guide—from proactive risk assessment and the use of appropriate controls to diligent handling and emergency preparedness—researchers can confidently and safely explore the scientific potential of this valuable compound.

References

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyrazin-2-amine. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. hmc.edu [hmc.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. fishersci.com [fishersci.com]

A Quantum Mechanical Deep Dive: Elucidating the Electronic Landscape of 3-Bromopyrazin-2-ol for Drug Discovery

Foreword: From Molecular Structure to Biological Function

In the intricate ballet of drug discovery, understanding a molecule's electronic properties is paramount. These properties govern how a potential drug molecule recognizes, interacts with, and modulates its biological target. For heterocyclic compounds like 3-Bromopyrazin-2-ol, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities of pyrazine derivatives, a detailed map of its electronic landscape is not just academic—it is a critical blueprint for rational drug design.[1][2] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical calculation and interpretation of the key electronic properties of 3-Bromopyrazin-2-ol, leveraging the power of quantum chemistry.

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of the computational methods to the practical interpretation of the calculated electronic descriptors, mirroring the workflow of a computational drug design project. We will delve into not just the "how" but, more importantly, the "why" behind the selection of specific computational protocols, ensuring a robust and scientifically validated approach.

Part 1: The Computational Gauntlet - Methodological Imperatives

The journey into the electronic heart of 3-Bromopyrazin-2-ol begins with the selection of a computational methodology that is both accurate and efficient. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of this size, offering a favorable balance between computational cost and accuracy.[3]

The "Why": Selecting the Right Tools for the Job

Our choice of DFT functional and basis set is not arbitrary; it is a deliberate decision based on established performance for similar molecular systems.

-

The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our chosen tool for approximating the exchange-correlation energy.[3] Its enduring popularity stems from its proven track record in reliably predicting the geometries and electronic properties of a vast array of organic molecules, including heterocyclic systems.[4]

-

The 6-31+G* Basis Set: To describe the spatial distribution of electrons, a sufficiently flexible basis set is crucial. The Pople-style 6-31+G* basis set offers a good compromise. The inclusion of diffuse functions ("+") is particularly important for accurately describing the lone pairs on the nitrogen and oxygen atoms and the potentially diffuse nature of the electron density around the bromine atom. The polarization functions ("*") on heavy atoms allow for anisotropy in the electron distribution, which is essential for describing the polar bonds and the overall molecular shape.[3]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the calculation of 3-Bromopyrazin-2-ol's electronic properties.

-

Molecular Structure Input:

-

Begin by constructing the 3D structure of 3-Bromopyrazin-2-ol using a molecular builder. Ensure the correct tautomeric form (the -ol form) is specified. The initial geometry can be based on standard bond lengths and angles.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using the B3LYP functional and the 6-31+G* basis set. This step is critical to find the molecule's lowest energy conformation.

-

Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-31+G*). This calculation will provide the core data for all subsequent electronic property analysis.

-

-

Data Extraction and Analysis:

-

From the output of the single-point calculation, extract the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) surface, and the dipole moment.

-

Part 2: Decoding the Electronic Signature

With the computational protocol established, we now turn our attention to the interpretation of the key electronic properties and their implications for drug development.

Frontier Molecular Orbitals: Theaters of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electronic reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. For drug candidates, this can influence metabolic stability and the potential for off-target interactions.

| Property | Description | Relevance in Drug Discovery |

| HOMO Energy | Energy of the highest occupied molecular orbital; reflects electron-donating ability. | Influences susceptibility to oxidative metabolism and interactions with electron-deficient biological targets. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; reflects electron-accepting ability. | Relates to susceptibility to reductive metabolism and interactions with electron-rich biological targets. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability.[5] |

The distribution of the HOMO and LUMO across the 3-Bromopyrazin-2-ol scaffold is also revealing. We can anticipate that the HOMO will have significant contributions from the electron-rich pyrazin-2-ol ring system, particularly the oxygen and nitrogen atoms. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrazine ring and potentially influenced by the electronegative bromine atom.

Molecular Electrostatic Potential (MEP): A Guide to Non-Covalent Interactions

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution. It is an invaluable tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are the bedrock of drug-receptor binding.[6][7]

-

Interpreting the MEP Surface:

-

Red Regions (Negative Potential): These areas are electron-rich and are prime locations for electrophilic attack and hydrogen bond acceptance. For 3-Bromopyrazin-2-ol, we expect to see strong negative potentials around the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group.

-

Blue Regions (Positive Potential): These electron-deficient regions are susceptible to nucleophilic attack and are hydrogen bond donor sites. The hydrogen of the hydroxyl group will be a prominent positive region.

-

The σ-hole: A particularly interesting feature will be the region of positive electrostatic potential on the bromine atom, opposite to the C-Br bond, known as a σ-hole. This positive cap allows the bromine to act as a halogen bond donor, an increasingly recognized interaction in medicinal chemistry.

-

Dipole Moment: A Measure of Global Polarity

The dipole moment is a vector quantity that describes the overall polarity of a molecule, arising from the asymmetrical distribution of charge. It is a critical parameter influencing a drug's solubility, permeability across biological membranes, and its ability to interact with polar residues in a binding pocket. For 3-Bromopyrazin-2-ol, the presence of highly electronegative nitrogen, oxygen, and bromine atoms will result in a significant molecular dipole moment, suggesting good water solubility but potentially challenging cell membrane permeability.

Part 3: Synthesis and Future Directions